

# Bempedoic Acid vs. Statins: A Comparative Guide to Cardiovascular Risk Reduction

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This guide provides a detailed, data-driven comparison of bempedoic acid and statins, two prominent therapies for managing hypercholesterolemia and reducing cardiovascular risk. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies from pivotal clinical trials, and illustrates the distinct mechanisms of action.

#### Introduction

Statins have long been the cornerstone of primary and secondary prevention of atherosclerotic cardiovascular disease (ASCVD), primarily through the potent reduction of low-density lipoprotein cholesterol (LDL-C).[1][2] However, a significant portion of patients experience intolerance, most commonly muscle-related side effects, which limits the use of statins at recommended doses.[3][4] Bempedoic acid has emerged as a novel, non-statin oral therapy that lowers LDL-C and has been approved for cardiovascular risk reduction, particularly in statin-intolerant individuals.[3][5] This guide compares these two classes of drugs based on their mechanisms, clinical efficacy, and safety profiles.

## **Mechanism of Action**

Bempedoic acid and statins inhibit cholesterol biosynthesis at different points within the same pathway.

• Statins: Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[6][7] By blocking this enzyme, statins decrease the production of



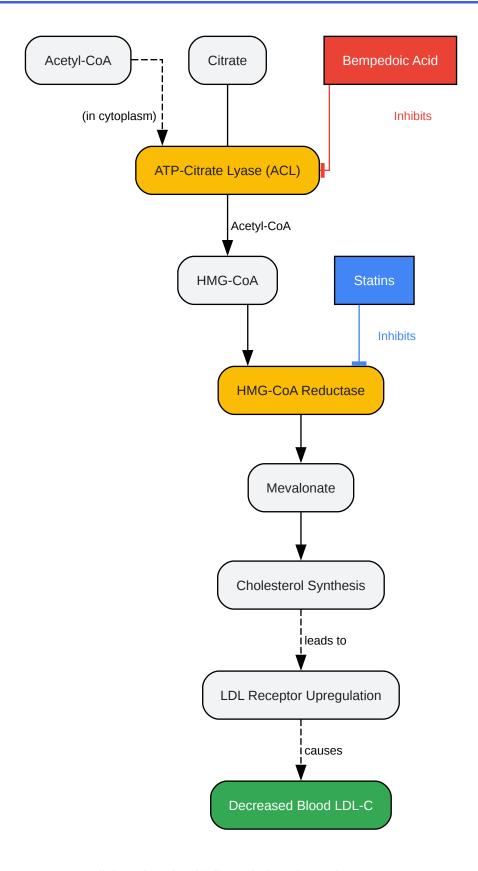




cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocyte surfaces, which in turn increases the clearance of LDL-C from the bloodstream.[7]

Bempedoic Acid: Bempedoic acid is a prodrug that is activated by the liver-specific enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1), to its active form, bempedoyl-CoA.[8][9]
 Bempedoyl-CoA then inhibits ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase.[10] The inhibition of ACL reduces the substrate available for cholesterol synthesis, leading to a similar outcome as statins: upregulation of LDL receptors and increased LDL-C clearance.[8][11] Because the activating enzyme ACSVL1 is not present in skeletal muscle, bempedoic acid is not associated with the muscle-related adverse effects commonly seen with statins.[9]





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Caption: Cholesterol Biosynthesis Pathway Inhibition.



# **Clinical Efficacy for Cardiovascular Risk Reduction**

The primary measure of efficacy for lipid-lowering therapies is the reduction in major adverse cardiovascular events (MACE). The landmark CLEAR Outcomes trial established the cardiovascular benefits of bempedoic acid.

Endpoint	Bempedoic Acid (CLEAR Outcomes)	Statins (CTT Collaboration Meta-analysis)
Primary Population	Statin-intolerant patients at high CV risk	Patients with and without vascular disease
4-Component MACE	13% relative risk reduction (HR 0.87; 95% CI, 0.79-0.96)[12] [13]	22% relative risk reduction per 1 mmol/L (38.7 mg/dL) LDL-C reduction[14]
3-Component MACE	15% relative risk reduction (HR 0.85; 95% CI, 0.76-0.96)[13]	N/A (Endpoint varies across trials)
Fatal/Nonfatal MI	23% relative risk reduction (HR 0.77; 95% CI, 0.66-0.91)[13]	Significant reduction, varies by statin intensity
Coronary Revascularization	19% relative risk reduction (HR 0.81; 95% CI, 0.72-0.92)[13]	Significant reduction, varies by statin intensity
Normalized Risk Reduction	A post hoc analysis showed that when normalized per 1 mmol/L LDL-C reduction, bempedoic acid reduced the risk of major vascular events by 25% (HR 0.75), which is comparable to the 22% reduction (RR 0.78) seen with statins.[14][15][16]	

\*MACE-4: Cardiovascular death, nonfatal myocardial infarction (MI), nonfatal stroke, or coronary revascularization. \*MACE-3: Cardiovascular death, nonfatal MI, or nonfatal stroke.

# Impact on Lipid and Inflammatory Biomarkers



Both drugs effectively lower LDL-C, but their effects on other biomarkers show some differences.

Parameter	Bempedoic Acid (Monotherapy vs. Placebo)	Statins (Varies by type and dose)
LDL-C Reduction	~21-28%[8][11]	~30-60%+[1]
Non-HDL-C Reduction	Significant reduction observed[5]	Significant reduction
Apolipoprotein B (ApoB)	Significant reduction observed[5]	Significant reduction
hs-CRP Reduction	~22-35%[14][17]	Variable, generally associated with reduction

Bempedoic acid has also shown efficacy when added to other lipid-lowering therapies. When added to maximally tolerated statin therapy, it provides an additional 17-18% LDL-C reduction. [8][18] In combination with ezetimibe, bempedoic acid can reduce LDL-C by approximately 36-48%.[17] A triple therapy combination of bempedoic acid, ezetimibe, and atorvastatin 20 mg was found to lower LDL-C by about 64%.[19]

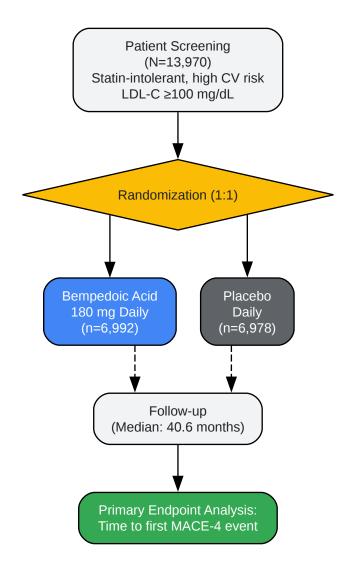
## **Experimental Protocols: The CLEAR Outcomes Trial**

The Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen (CLEAR) Outcomes trial was pivotal in establishing the clinical benefits of bempedoic acid.

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[13]
- Patient Population: The study enrolled 13,970 patients who were unable or unwilling to take
  statins due to unacceptable adverse effects ("statin-intolerant").[13] Patients either had
  established cardiovascular disease (secondary prevention) or were at high risk for it (primary
  prevention).[13] Key inclusion criteria included a baseline LDL-C level of 100 mg/dL or
  higher.[20]
- Intervention: Patients were randomly assigned to receive either bempedoic acid 180 mg daily or a matching placebo.[13]



- Primary Endpoint: The primary efficacy endpoint was a four-component composite of major adverse cardiovascular events (MACE-4): death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[13][20]
- Follow-up: The median duration of follow-up was 40.6 months.[13]



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Caption: CLEAR Outcomes Trial Workflow.

# Safety and Tolerability Profile

The distinct mechanisms and sites of action of bempedoic acid and statins result in different safety profiles.



Adverse Event	Bempedoic Acid	Statins
Myalgia/Muscle-Related	Incidence similar to placebo; not associated with myositis as it is not activated in muscle.[4] [5][18]	Most common reason for intolerance/discontinuation; ranges from myalgia to rare rhabdomyolysis.[6][7]
New-Onset Diabetes	Not associated with an increased risk.[21]	Associated with a slightly increased risk, particularly with high-intensity therapy.[1][7]
Hyperuricemia/Gout	Increased incidence of hyperuricemia (10.9% vs 5.6% with placebo) and gout (3.1% vs 2.1%) due to inhibition of renal transporter OAT2.[13][17]	Not typically associated with gout.
Elevated Liver Enzymes	Small increases observed (4.5% vs 3.0% with placebo). [5]	Can cause elevations, ranging from mild to rare severe hepatotoxicity.[6]
Renal Impairment	Small increases in serum creatinine observed (11.5% vs 8.6% with placebo).[5]	High-intensity statins can be associated with proteinuria; rhabdomyolysis can cause acute renal failure.[1]

## Conclusion

Bempedoic acid and statins are both effective at lowering LDL-C and reducing the risk of major adverse cardiovascular events.[14][22] Their primary distinction lies in their mechanism of action and resulting safety profiles.

- Statins remain the first-line therapy for the vast majority of patients due to their proven efficacy, extensive long-term data, and cost-effectiveness.[1][20]
- Bempedoic acid provides a crucial and effective alternative for patients who are intolerant to statins, offering significant cardiovascular risk reduction without the associated muscle-related side effects.[3][4] Furthermore, its role as an add-on therapy to statins and other lipid-



lowering agents like ezetimibe makes it a valuable tool for achieving stringent LDL-C goals in high-risk patients.[23]

The comparative data suggests that the cardiovascular benefit derived from both drugs is strongly correlated with the magnitude of LDL-C reduction.[16][20] This reinforces the central role of LDL-C lowering in ASCVD prevention and provides clinicians with a broader armamentarium to tailor lipid-lowering strategies to individual patient needs and tolerances.

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